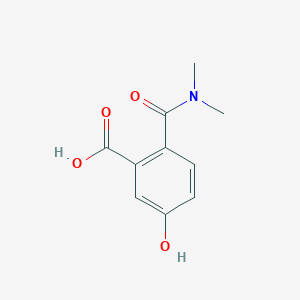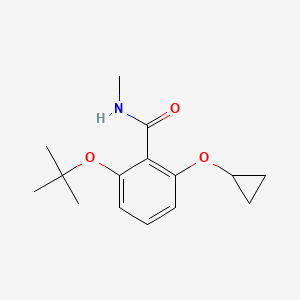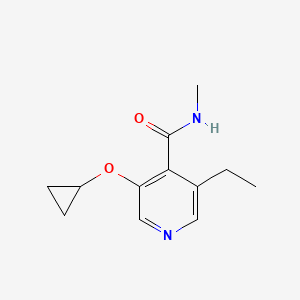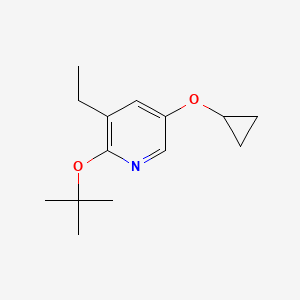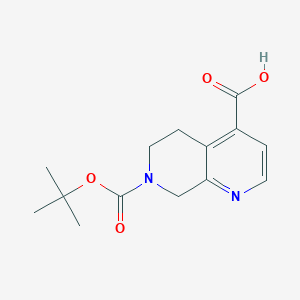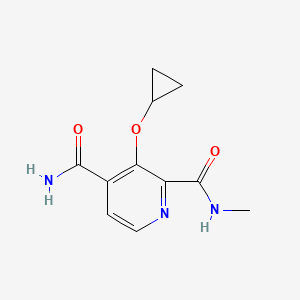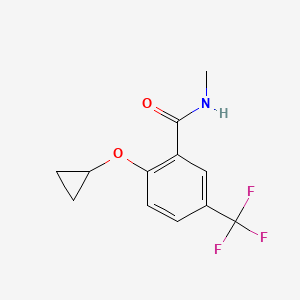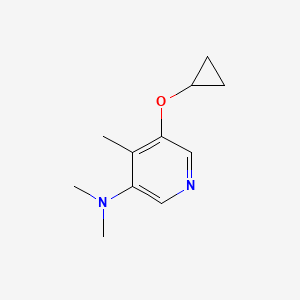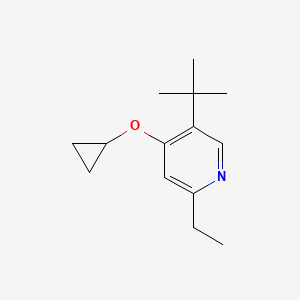
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the 6th position, a trifluoromethyl group at the 4th position, and a carbaldehyde group at the 2nd position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-(trifluoromethyl)pyridine-2-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-methanol.
Scientific Research Applications
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: It serves as a building block for the synthesis of herbicides, insecticides, and fungicides.
Material Science: It is used in the development of advanced materials such as liquid crystals and organic semiconductors.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can facilitate covalent binding to target proteins. The carbaldehyde group can form Schiff bases with amines, leading to the formation of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
6-(Chloromethyl)-4-(methyl)pyridine-2-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Uniqueness
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for nucleophilic substitution. This combination makes it a valuable intermediate in various fields of research and industry.
Properties
Molecular Formula |
C8H5ClF3NO |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6-1-5(8(10,11)12)2-7(4-14)13-6/h1-2,4H,3H2 |
InChI Key |
YELXGJXYJDXFNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



